molecular formula C12H26O2Si B8761784 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one CAS No. 110862-03-8

6-((tert-Butyldimethylsilyl)oxy)hexan-2-one

Cat. No.: B8761784
CAS No.: 110862-03-8
M. Wt: 230.42 g/mol
InChI Key: YUFRIBDLMRZBAB-UHFFFAOYSA-N
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Description

6-((tert-Butyldimethylsilyl)oxy)hexan-2-one is a chemical compound with the molecular formula C12H26O2Si. It is a derivative of 2-hexanone, where the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) group. This modification enhances the compound’s stability and alters its reactivity, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one typically involves the protection of the hydroxyl group in 2-hexanone using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-Hexanone+TBDMS-Cl2-Hexanone, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-\text{2-Hexanone} + \text{TBDMS-Cl} \rightarrow \text{this compound} 2-Hexanone+TBDMS-Cl→2-Hexanone, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butyldimethylsilyl)oxy)hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

6-((tert-Butyldimethylsilyl)oxy)hexan-2-one has several scientific research applications:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one exerts its effects is primarily through its role as a protecting group. The TBDMS group shields the hydroxyl functionality from unwanted reactions, allowing for selective transformations elsewhere in the molecule. This protection is reversible, enabling the recovery of the original hydroxyl group under mild conditions.

Comparison with Similar Compounds

Similar Compounds

  • 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its stability and reactivity profile. The TBDMS group provides robust protection under a wide range of conditions, making it a versatile tool in synthetic chemistry. Compared to other protecting groups, it offers a balance of stability and ease of removal, which is advantageous in multi-step synthesis processes.

Properties

CAS No.

110862-03-8

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxyhexan-2-one

InChI

InChI=1S/C12H26O2Si/c1-11(13)9-7-8-10-14-15(5,6)12(2,3)4/h7-10H2,1-6H3

InChI Key

YUFRIBDLMRZBAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.1 mg (0.02 mmol) sodium 2-iodobenzenesulfonate prepared by Preparation Example 4, 0.49 g (0.8 mmol) of powdered Oxone (registered trademark), 0.5 g (3.5 mmol) of anhydrous sodium sulfate and 232 mg (1 mmol) of 6-(tert-butyldimethylsilyloxy)hexan-2-ol were added to 5 ml of ethyl acetate, and the mixture was heated at 70° C. while being stirred under a nitrogen for seven hours. The later treatment was carried out in the same way as in Example 1, and then 6-(tert-butyldimethylsilyloxy)hexan-2-one was obtained. The yield of the obtained 6-(tert-butyldimethylsilyloxy)hexan-2-one was determined and the result is shown in Table 2. (Yield 90%)
Quantity
6.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

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